8-Fluoro-6-methoxyquinoline

Descripción general

Descripción

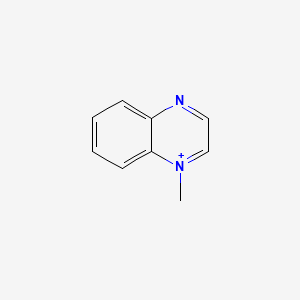

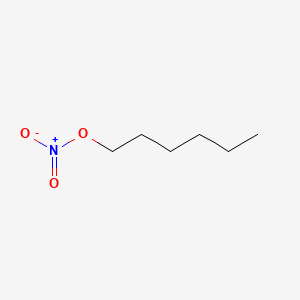

8-Fluoro-6-methoxyquinoline is a compound with the molecular formula C10H8FNO . It has a molecular weight of 177.18 . The compound is also known by its IUPAC name, 6-fluoro-8-methoxyquinoline .

Synthesis Analysis

The synthesis of fluorinated quinolines, such as 8-Fluoro-6-methoxyquinoline, involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis

The molecular structure of 8-Fluoro-6-methoxyquinoline can be analyzed using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which enables the determination of three-dimensional molecular structures from sub-μm microcrystals . Mass spectrometry (MS) is another technique that can be used for the analysis of molecular structures of unknown compounds in the gas phase .Chemical Reactions Analysis

Fluorinated quinolines undergo a variety of chemical reactions. Electrophilic substitution in the series of quinolines proceeds not selectively, therefore a mixture of 5-fluoroquinoline, 6-fluoroquinoline, 8-fluoroquinoline and 5,8-difluoroquinoline is formed . 6-Methoxyquinoline was shown to undergo direct fluorination at the position 5 .Aplicaciones Científicas De Investigación

Metal Ion Sensing and Fluorescence Studies

8-Fluoro-6-methoxyquinoline and its derivatives have been extensively studied for their properties in metal ion sensing and fluorescence. For instance, some derivatives are known for their selective response to specific metal ions, such as Cd²⁺, via a significant increase in fluorescence, making them potentially useful in measuring Cd²⁺ concentrations in various mediums like waste effluent streams and food products (Prodi et al., 2001). Additionally, novel fluoroionophores based on 8-methoxyquinoline have shown enhanced fluorescence in the presence of certain transition metal ions, indicating potential applications in metal ion detection and analysis (Han Zhang et al., 2007).

Molecular Multiplexing/Demultiplexing

The reversible acid/base switching of absorption and photoluminescence properties of compounds like 8-methoxyquinoline has paved the way for molecular multiplexing and demultiplexing, offering a basis for molecular digital response systems (M. Amelia et al., 2008).

Fluorescence Quenching and Spectral Analysis

Studies have also delved into the fluorescence quenching characteristics of compounds such as 6-methoxyquinoline, proposing their use as sensors for the detection of specific ions in various solutions, highlighting their potential in analytical chemistry and environmental monitoring (M. S. Mehata et al., 2002). Additionally, research on the solvatochromic effect on the absorption and fluorescence spectra of these compounds has provided insights into their dipole moment changes in different states, contributing to our understanding of their photophysical behavior (Y. Varma et al., 2013).

Antibacterial and Antitubercular Activity

Certain derivatives of 8-Fluoro-6-methoxyquinoline have been synthesized and shown potent antibacterial and antitubercular activities, indicating their potential as frameworks for the development of new antimicrobial drugs. Structural modifications and hybridization with other molecular frameworks have led to compounds with enhanced activity against multidrug-resistant strains of bacteria, showing promise in addressing the issue of increasing bacterial resistance (N. Nayak et al., 2016).

Mecanismo De Acción

While the specific mechanism of action for 8-Fluoro-6-methoxyquinoline is not mentioned in the retrieved papers, it is known that many synthetic quinolines exhibit antibacterial, antineoplastic, and antiviral activities . Incorporation of a fluorine atom into azaaromatics is known to enhance biological activity of fluorinated compounds .

Safety and Hazards

While specific safety data for 8-Fluoro-6-methoxyquinoline was not found, general safety measures for handling similar compounds include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Propiedades

IUPAC Name |

8-fluoro-6-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAGGMHGCWSLMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571208 | |

| Record name | 8-Fluoro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro-6-methoxyquinoline | |

CAS RN |

209353-21-9 | |

| Record name | 8-Fluoro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B3049443.png)